(Rac)-SNC80 was first synthesized in the early 1990s as part of research aimed at developing non-peptide delta-opioid receptor agonists. It is classified under the category of opioid receptor agonists, specifically targeting the delta subtype. Its chemical structure allows it to interact selectively with these receptors, distinguishing it from other opioid compounds that may act on multiple receptor types.
The synthesis of (Rac)-SNC80 involves several key steps, starting from commercially available precursors. The process typically includes:
(Rac)-SNC80 has a complex molecular structure characterized by its bicyclic framework. The compound's structure can be represented as follows:
The stereochemistry of (Rac)-SNC80 plays a vital role in its interaction with delta-opioid receptors, influencing both affinity and efficacy .
(Rac)-SNC80 participates in several chemical reactions that are essential for its synthesis and functional activity:
These reactions are typically carried out under controlled conditions to optimize yields and minimize by-products .
The mechanism of action of (Rac)-SNC80 primarily involves its binding to delta-opioid receptors located in the central nervous system. Upon binding, (Rac)-SNC80 activates these receptors, leading to:
Studies indicate that (Rac)-SNC80 exhibits both full agonist activity at delta-opioid receptors while displaying minimal side effects commonly associated with traditional opioids .
(Rac)-SNC80 exhibits distinct physical properties:
Chemical properties include its ability to form various derivatives through modification of functional groups, which can enhance or alter its pharmacological profile .
(Rac)-SNC80 has several scientific applications:
(Rac)-SNC80 (CAS: 1217643-87-2) is the racemic mixture of the chiral δ-opioid receptor agonist SNC80 (NIH 10815). This compound contains equimolar proportions of both enantiomers: the biologically active (R)-isomer and its (S)-counterpart [1] [2]. The stereogenic centers in SNC80 reside at the benzylic carbon (α-position) and within the piperazine ring (positions C2 and C5), adopting specific configurations: the (R)-enantiomer possesses the stereodescriptor (αR,2S,5R) [5] [10]. Racemization eliminates the stereoselective binding preference observed in the pure (R)-enantiomer, resulting in distinct pharmacological behavior. This racemic composition facilitates comparative pharmacological studies by serving as a control to isolate stereospecific effects from other biological activities [1].
The racemate designation "(Rac)" explicitly denotes the 1:1 mixture of enantiomers, distinguishing it from the enantiopure compound used in most pharmacological studies. This distinction is critical for interpreting binding data and functional assays, as the racemate exhibits approximately half the potency of the pure (R)-enantiomer at δ-opioid receptors due to the inclusion of the less active (S)-enantiomer [1] [8].
The molecular structure of (Rac)-SNC80 is defined by the empirical formula C₂₈H₃₉N₃O₂, corresponding to a molecular weight of 449.63 g/mol [1] [2] [10]. This non-peptidic small molecule features a complex topology with three distinct moieties: (1) a N,N-diethylbenzamide group, (2) a 3-methoxybenzyl spacer, and (3) a 2,5-dimethyl-4-allylpiperazine system [5] [8]. The compound presents as an off-white to white solid under standard conditions [10].
Table 1: Physicochemical Properties of (Rac)-SNC80
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 449.63 g/mol | Calculated from formula |
Melting Point | 122-123°C | Determined experimentally |
Boiling Point | 564.8±50.0°C (Predicted) | Computational estimation |
Density | 1.040 g/cm³ | Estimated for solid state |
Solubility | Soluble in DMSO | Approx. 20-50 mg/mL |
pKa (Predicted) | 7.29±0.10 | Basic nitrogen protonation |
Storage Stability | Room Temperature (RT) | Long-term storage recommended at RT |
SMILES Notation | O=C(N(CC)CC)C1=CC=C(C(N2C(C)CN(CC=C)C(C)C2)C3=CC=CC(OC)=C3)C=C1 | Racemic stereochemistry |
Solubility characteristics show moderate dissolution in dimethyl sulfoxide (DMSO), but limited aqueous solubility, necessitating organic solvents for in vitro studies [8] [10]. The ionizable tertiary amines (predicted pKa ≈7.29) allow salt formation under acidic conditions, potentially modifying crystallinity and solubility profiles. The thermal stability profile includes a melting point of 122-123°C, indicating stability at ambient temperatures for storage and handling [10]. Spectroscopic characterization (not tabulated) reveals distinctive signatures: FTIR shows carbonyl stretches at ~1640 cm⁻¹ (amide) and ~1250 cm⁻¹ (aryl ether), while ¹H-NMR displays characteristic allylic protons at δ 5.70-5.90 ppm and diethylamide methyl singlets at δ 1.10-1.30 ppm [1].
The synthetic route to (Rac)-SNC80 follows a multistep sequence originating from commercially available precursors. A pivotal intermediate, N,N-diethyl-4-formylbenzamide, undergoes nucleophilic addition with 3-methoxyphenylmagnesium bromide to yield a racemic benzhydrol intermediate. Subsequent Mitsunobu-type activation or direct displacement introduces the racemic 4-allyl-2,5-dimethylpiperazine component [6]. Alternative approaches employ reductive amination between the benzaldehyde precursor and the piperazine amine, generating the racemic benzylic center statistically [6]. Purification typically involves silica gel chromatography followed by recrystallization to achieve >98% purity [10].
Significant analog development has focused on structural optimization to dissociate biological activities. The most notable derivative, WB3, emerged from systematic medicinal chemistry efforts to attenuate δ-opioid receptor (DOR) binding while preserving hypometabolic properties. WB3 features critical modifications: (1) replacement of the N-allyl group with non-unsaturated substituents and (2) simplification of the piperazine ring system. Radioligand binding assays confirmed WB3 exhibits dramatically reduced DOR affinity (IC₅₀ = 3,470 nM) compared to SNC80 (IC₅₀ < 4.6 nM) – representing an approximately 1,000-fold decrease in DOR binding capacity [3].
Table 2: Structural and Pharmacological Comparison of SNC80 Enantiomers and Analog WB3
Compound | Key Structural Features | δ-Opioid Receptor Binding (IC₅₀) | Primary Biological Activity |
---|---|---|---|
SNC80 (R-enantiomer) | (αR,2S,5R)-configuration with N-allyl group | 1.78 nM (Ki) | Potent DOR agonism |
(Rac)-SNC80 | Racemic mixture of R and S enantiomers | ~3.5 nM (Ki)* | Reduced DOR potency vs. R-enantiomer |
WB3 | Morpholino core; no N-allyl group | 3,470 nM | Hypometabolism induction; minimal DOR activity |
*Estimated based on racemic composition
The structural determinants for metabolic suppression were elucidated through comparative studies: removal of the allyl moiety and modification of the distal basic nitrogen (pharmacophore for DOR binding) in WB3 abrogated opioid activity but surprisingly enhanced hypometabolic effects in Xenopus tadpole models [3]. This analog demonstrated more rapid and potent suppression of swimming activity and heart rate than the parent SNC80, confirming that the hypometabolic activity resides in a distinct pharmacophore unrelated to opioid receptor modulation [3]. Additional synthetic explorations have employed solid-phase strategies using REM (Rink Ethylenediamine Methoxy) resin to generate focused libraries of benzamide analogs, though none have surpassed WB3's unique activity profile [6] [7].
The structural evolution from SNC80 to WB3 represents a strategic approach in chemical biology: by systematically modifying regions associated with target binding (DOR), researchers successfully separated the convulsant liability of delta agonists from their therapeutically promising hypometabolic effects. This analog development enables exploration of metabolic suppression without confounding opioid effects, particularly relevant for organ preservation applications where receptor-independent biostasis is desirable [3].
Table 3: Synthetic Approaches to SNC80-Related Compounds
Methodology | Key Advantages | Representative Products | Application Focus |
---|---|---|---|
Chiral Resolution | Enantiopure material | (R)-SNC80; (S)-SNC80 | Stereospecific pharmacology studies |
Racemic Synthesis | Simplified synthesis; lower cost | (Rac)-SNC80 | Comparative controls |
REM Resin Chemistry | Rapid library generation | Piperazine/benzamide analogs | SAR exploration |
AlCl₃-Promoted Aminolysis | Efficient C-N bond formation | N-Alkyl variants | Pharmacophore simplification |
WB3 Analog Synthesis | Targeted DOR affinity reduction | WB3 (morpholino derivative) | Non-opioid hypometabolic inducer |
Structural images would appear here showing comparative architectures of SNC80, (Rac)-SNC80, and WB3
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1